molecular formula C25H31N7O3 B1682928 Tanogitran CAS No. 637328-69-9

Tanogitran

Cat. No.: B1682928
CAS No.: 637328-69-9
M. Wt: 477.6 g/mol
InChI Key: MAOALPSHCIBFJZ-RUZDIDTESA-N
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Biological Activity

Tanogitran is a synthetic compound that acts as a reversible dual inhibitor of factor Xa (FXa) and thrombin, which are crucial components in the coagulation cascade. Its development is closely related to dabigatran, a well-known direct thrombin inhibitor. This article delves into the biological activity of this compound, highlighting its pharmacological properties, molecular structure, and clinical implications based on diverse research findings.

This compound's molecular architecture is characterized by a central substituted benzimidazole skeleton linked to an amino group and a 5-propyl chain that carries aliphatic substituents. The compound exhibits zwitterionic characteristics at physiological pH, which influences its solubility and absorption properties.

PropertyValue
FXa Inhibition Constant (Ki)26 nM
Thrombin Inhibition Constant (Ki)2.7 nM
% Absorption57.5%
Volume (mL)437.41
Polar Surface Area (PSA)149.36
Number of Rotatable Bonds (NROTB)9
Formula Weight477.57 g/mol

The data indicates that this compound has a moderate absorption rate and a favorable balance of lipophilicity, which is essential for oral bioavailability .

This compound functions by inhibiting both FXa and thrombin, thereby preventing the formation of fibrin clots. This dual inhibition is crucial in managing conditions like thrombosis and other coagulation disorders. The compound's mechanism involves competitive inhibition at the active sites of these enzymes, leading to an effective anticoagulant effect.

Clinical Efficacy

This compound has undergone various phases of clinical trials to evaluate its safety and efficacy in humans. Notably, it has been assessed in phase II trials focusing on endotoxin-induced coagulopathy models. These studies demonstrated that this compound effectively reduces thrombin generation and prolongs clotting times in vitro and in vivo.

Case Study Insights

One significant case study involved patients with endotoxin-induced coagulopathy, where this compound was administered to assess its anticoagulant properties. The results indicated a marked improvement in coagulation profiles compared to baseline measurements, showcasing its potential as a therapeutic agent in managing acute coagulopathy .

Comparative Analysis with Other Anticoagulants

When compared to other direct oral anticoagulants (DOACs), this compound presents distinct advantages and limitations:

AnticoagulantFXa Ki (nM)Thrombin Ki (nM)% AbsorptionTherapeutic Use
This compound262.757.5Thrombosis prevention
DabigatranNA1.014-20Atrial fibrillation
Edoxaban40NA61.9DVT/PE treatment

This compound's lower absorption compared to some DOACs may influence its clinical application, necessitating further research to optimize dosing strategies .

Properties

CAS No.

637328-69-9

Molecular Formula

C25H31N7O3

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid

InChI

InChI=1S/C25H31N7O3/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34)/t25-/m1/s1

InChI Key

MAOALPSHCIBFJZ-RUZDIDTESA-N

SMILES

CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O

Isomeric SMILES

C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIBT-986, BIBT 986, BIBT986, Tanogitran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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